CRTH2 Antagonist Activity Potential – Class‑Level Inference from Alkylthio Pyrimidine Series
A patent covering alkylthio pyrimidine CRTH2 antagonists explicitly claims compounds with the generic formula that encompasses 4-((2-hydroxypropyl)thio)-2-methylpyrimidin-5-ol [1]. In the exemplified series, structurally representative compounds achieved CRTH2 binding IC50 values in the low micromolar range (example compound IC50 = 0.8–5 µM). Because the patent does not report isolated data for the target compound itself, head‑to‑head potency cannot be assigned to this specific analogue. Nevertheless, the terminal hydroxyl group distinguishes it from simpler alkylthio congeners and may enhance off‑target selectivity by introducing an additional hydrogen‑bonding interaction site [2].
| Evidence Dimension | CRTH2 antagonist activity (displacement of PGD2 binding) |
|---|---|
| Target Compound Data | Not individually reported in the patent; expected to fall within the claimed generic range. |
| Comparator Or Baseline | Other alkylthio pyrimidines in the patent series with IC50 values of 0.8–5 µM. |
| Quantified Difference | Cannot be calculated – target compound data absent. |
| Conditions | Human CRTH2 receptor binding assay; PGD2 as ligand. Patent example conditions. |
Why This Matters
For programs targeting CRTH2 (allergic asthma, atopic dermatitis), the hydroxypropylthio substituent offers a potential selectivity handle that simple alkylthio analogs lack, even if head‑to‑head data are not yet published.
- [1] Actimis Pharmaceuticals, Inc. Alkylthio pyrimidines as CRTH2 antagonists. Canadian Patent CA2700524C. URL: https://patents.google.com/patent/CA2700524C/en View Source
- [2] Same patent as above, general teaching that terminal hydroxylation modifies physicochemical and binding properties. View Source
